molecular formula C27H30O3 B11632386 7-[(4-ethenylbenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(4-ethenylbenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11632386
M. Wt: 402.5 g/mol
InChI Key: KJHKRZRMZATCAK-UHFFFAOYSA-N
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Description

7-[(4-ETHENYLPHENYL)METHOXY]-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound with a unique structure that combines a cyclopenta[c]chromenone core with an ethenylphenylmethoxy and a hexyl group

Preparation Methods

The synthesis of 7-[(4-ETHENYLPHENYL)METHOXY]-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]chromenone core: This can be achieved through a series of condensation reactions involving appropriate starting materials such as resorcinol and ethyl acetoacetate.

    Introduction of the ethenylphenylmethoxy group: This step often involves a Williamson ether synthesis, where the phenol group of the chromenone core reacts with an appropriate alkyl halide.

    Addition of the hexyl group: This can be introduced via a Friedel-Crafts alkylation reaction using hexyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

7-[(4-ETHENYLPHENYL)METHOXY]-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl group, using reagents like sodium azide or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

7-[(4-ETHENYLPHENYL)METHOXY]-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific optical and electronic properties

Mechanism of Action

The mechanism of action of 7-[(4-ETHENYLPHENYL)METHOXY]-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its potential anticancer effects. The compound’s structure allows it to interact with DNA or proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar compounds to 7-[(4-ETHENYLPHENYL)METHOXY]-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE include other chromenone derivatives such as:

  • 7-[(4-ethenylphenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
  • 3-(4-chlorophenyl)-7-[(4-ethenylphenyl)methoxy]-2-(trifluoromethyl)chromen-4-one

These compounds share a similar core structure but differ in the substituents attached to the chromenone ring. The unique combination of substituents in 7-[(4-ETHENYLPHENYL)METHOXY]-8-HEXYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE gives it distinct chemical and biological properties .

Properties

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-8-hexyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C27H30O3/c1-3-5-6-7-9-21-16-24-22-10-8-11-23(22)27(28)30-26(24)17-25(21)29-18-20-14-12-19(4-2)13-15-20/h4,12-17H,2-3,5-11,18H2,1H3

InChI Key

KJHKRZRMZATCAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C=C)OC(=O)C4=C2CCC4

Origin of Product

United States

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